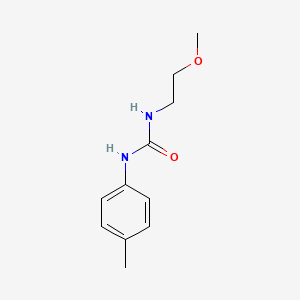
N-(2-methoxyethyl)-N'-(4-methylphenyl)urea
Übersicht
Beschreibung
N-(2-methoxyethyl)-N'-(4-methylphenyl)urea, commonly known as MEMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEMU is a urea derivative that is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of MEMU is not well understood. However, it is known that MEMU forms stable complexes with metal ions which can then undergo various reactions. The presence of MEMU in the reaction mixture can affect the rate and selectivity of the reaction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of MEMU. However, it has been reported that MEMU can inhibit the growth of cancer cells in vitro. The exact mechanism of this inhibition is not clear and requires further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
MEMU has several advantages as a reagent in organic synthesis and as a ligand in coordination chemistry. It is relatively easy to synthesize and has good stability under standard reaction conditions. MEMU can also form stable complexes with various metal ions, making it a versatile ligand for coordination chemistry. However, MEMU has some limitations as well. It is not very soluble in common organic solvents, which can limit its use in certain reactions. Additionally, MEMU can be expensive to synthesize, which can be a limiting factor for some researchers.
Zukünftige Richtungen
There are several future directions for research on MEMU. One area of interest is the development of new coordination complexes of MEMU with different metal ions and their applications in organic transformations. Another area of research is the investigation of the mechanism of action of MEMU and its potential use as an anti-cancer agent. Additionally, the synthesis of new derivatives of MEMU with improved solubility and reactivity could expand its applications in organic synthesis. Finally, the development of new synthetic routes for MEMU could reduce its cost and make it more accessible to researchers.
Conclusion:
In conclusion, MEMU is a urea derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MEMU can be synthesized by reacting 4-methylphenyl isocyanate with 2-methoxyethylamine in the presence of a suitable catalyst. MEMU has been extensively used as a ligand in coordination chemistry and as a reagent in organic synthesis. While there is limited information available on the biochemical and physiological effects of MEMU, it has shown potential as an anti-cancer agent. MEMU has several advantages as a reagent and ligand, but also has some limitations. The future directions for research on MEMU include the development of new coordination complexes, investigation of the mechanism of action, synthesis of new derivatives, and development of new synthetic routes.
Synthesemethoden
MEMU can be synthesized by reacting 4-methylphenyl isocyanate with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate carbamate which is then converted to MEMU by the action of a dehydrating agent. The yield of MEMU can be improved by optimizing the reaction conditions such as temperature, catalyst concentration, and reaction time.
Wissenschaftliche Forschungsanwendungen
MEMU has been extensively used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. The coordination complexes of MEMU have been studied for their catalytic activity in various organic transformations such as oxidation, reduction, and cross-coupling reactions. MEMU has also been used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9-3-5-10(6-4-9)13-11(14)12-7-8-15-2/h3-6H,7-8H2,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBKFUXHTDGNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975168 | |
| Record name | N'-(2-Methoxyethyl)-N-(4-methylphenyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59759-09-0 | |
| Record name | NSC124873 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(2-Methoxyethyl)-N-(4-methylphenyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



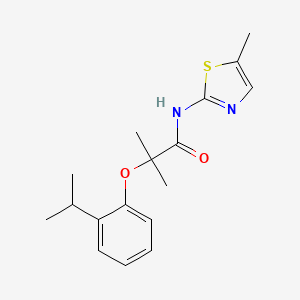
![4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene](/img/structure/B5102183.png)
![4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5102188.png)
![diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5102197.png)
![N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis[N~2~-(3-isopropoxypropyl)ethanediamide]](/img/structure/B5102201.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5102208.png)
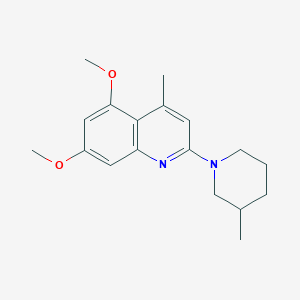
![5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5102224.png)
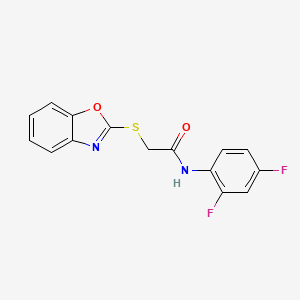
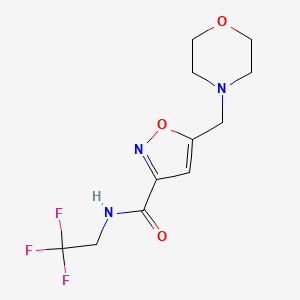
![1,1'-[1,5-pentanediylbis(oxy)]bis(2,4-dichloronaphthalene)](/img/structure/B5102240.png)
![N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide](/img/structure/B5102246.png)
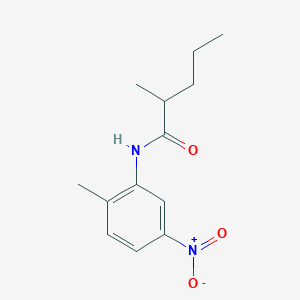
![2-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B5102257.png)